molecular formula C19H13FN4O2S3 B11288438 N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B11288438
M. Wt: 444.5 g/mol
InChI Key: UODBTXDBTQTRPU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with sulfur-containing functional groups. This structure combines a 4-fluorophenylacetamide moiety with a thioxo-substituted bicyclic system.

Properties

Molecular Formula

C19H13FN4O2S3

Molecular Weight

444.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H13FN4O2S3/c20-11-6-8-12(9-7-11)21-14(25)10-28-18-22-16-15(17(26)23-18)29-19(27)24(16)13-4-2-1-3-5-13/h1-9H,10H2,(H,21,25)(H,22,23,26)

InChI Key

UODBTXDBTQTRPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)SC2=S

Origin of Product

United States

Biological Activity

N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound notable for its potential biological activity. Its structure includes a thiazolo[4,5-d]pyrimidine core fused with thioxo and acetamide moieties. This article explores its biological activities, particularly its antimicrobial and anticancer properties, drawing from diverse research findings.

Structural Characteristics

The compound's unique structure is characterized by:

  • A thiazolo[4,5-d]pyrimidine core that enhances its interaction with biological targets.
  • The presence of fluorine and phenyl groups , which are known to increase lipophilicity and binding affinity.

Biological Activity Overview

Preliminary studies suggest that similar compounds within the thiazolidinone class exhibit various biological activities, including:

  • Antibacterial properties
  • Anticancer effects
  • Antitubercular activities

The presence of halogens in the structure often correlates with enhanced biological activity due to improved pharmacokinetics.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound demonstrate significant antimicrobial activity. For instance:

Compound NameStructural FeaturesBiological Activity
3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidinoneContains thiazolidinone coreAntibacterial
5-Fluoro-N-(4-methylphenyl)-1H-pyrazolePyrazole ring with fluorine substitutionAnticancer
4-ThiazolidinonesGeneral class with varied substitutionsAnticancer and antibacterial

These examples highlight the potential for N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-y)thio)acetamide to exhibit similar or enhanced biological activities due to its specific structural features.

Anticancer Activity

Further studies have focused on the anticancer properties of related compounds. For example:

  • Cytotoxicity Assays : Compounds have been evaluated against various cancer cell lines using assays such as the MTT assay to determine their effectiveness in inhibiting cell proliferation.
  • Mechanisms of Action : Investigations into apoptosis induction and anti-metastatic effects reveal that certain derivatives can sensitize cancer cells to anoikis (a form of programmed cell death).

Case Studies

Several studies have documented the biological activities of compounds similar to N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-y)thio)acetamide:

  • Dendrobium ellipsophyllum Study : Phenolic compounds isolated from this plant demonstrated cytotoxic effects on human lung cancer cell lines (H292), with certain compounds exhibiting IC50 values below 250 μM .
    • Key Findings : Compounds showed potential for inducing apoptosis and sensitizing cells to anoikis.
  • Synthesis and Characterization Studies : New derivatives synthesized from thiazolidinones were screened for antibacterial and antifungal activities. Significant activity was noted against pathogens like Escherichia coli and Candida albicans .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolo[4,5-d]pyrimidine Derivatives

Compound Name Core Structure Key Substituents Potential Functional Impact Reference
Target Compound Thiazolo[4,5-d]pyrimidine 4-fluorophenylacetamide, 7-oxo, 3-phenyl, 2-thioxo Enhanced binding via fluorine and sulfur atoms -
Compound 19 Thiazolo[4,5-d]pyrimidine Coumarin-derived group, methylthienopyrimidinone Fluorescence or solubility modulation
Compound 20 Thiazolo[4,5-d]pyrimidine Diphenyl groups, chromenone Increased steric hindrance

Acetamide-Containing Analogs

The N-(4-fluorophenyl)acetamide group is critical for interactions in many bioactive molecules. For instance:

  • 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide : This compound (from ) replaces the thiazolo[4,5-d]pyrimidine core with a triazole ring but retains the N-(4-fluorophenyl)acetamide moiety. The triazole group may improve metabolic stability or alter hydrogen-bonding capacity compared to the sulfur-rich bicyclic system in the target compound.
  • N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl): A pesticide (from ) with an oxazolidinyl group instead of the thiazolo-pyrimidine core.

Table 2: Functional Group Comparison

Compound Name Core Heterocycle Key Functional Groups Biological Relevance Reference
Target Compound Thiazolo[4,5-d]pyrimidine Thioxo, 4-fluorophenylacetamide Enzyme inhibition, receptor binding -
2-{[4-Ethyl-5-(thiophen-2-yl)...}acetamide 1,2,4-Triazole Thiophene, ethyl group Pesticidal activity
Oxadixyl Oxazolidine Methoxy, dimethylphenyl Fungicidal activity

Research Findings and Methodological Considerations

  • Synthetic Routes : The target compound’s analogs (e.g., Compounds 19 and 20) are synthesized via microwave-assisted or conventional methods using thiourea and benzaldehyde derivatives in DMF with glacial acetic acid. Similar protocols may apply to the target compound.
  • Computational Predictions : Machine learning models (e.g., XGBoost) have been employed to predict properties like solubility or bioactivity for heterocyclic compounds, though these methods require validation for sulfur-rich systems like the target compound.
  • Analytical Techniques : X-ray diffraction (utilizing SHELX software) and infrared spectroscopy (via matrix detectors) are critical for structural elucidation and detection of such compounds.

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